N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyl group, a morpholino ring, and a thiazolopyrimidine core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, which is then functionalized with a morpholino group and a benzyl group. The key steps in the synthesis include:
Formation of the Thiazolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.
Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, often using morpholine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, morpholine, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can be compared with other similar compounds, such as:
N-benzyl-3-(2-morpholino)ethoxy-5-methoxy benzofuran-2-carboxamide: This compound shares structural similarities but differs in the core structure and functional groups.
Thiazolopyrimidine Derivatives: Other derivatives of thiazolopyrimidine may have different substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-benzyl-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-14(19-10-13-4-2-1-3-5-13)11-23-12-20-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h1-5,12H,6-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRAYWXHGLYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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